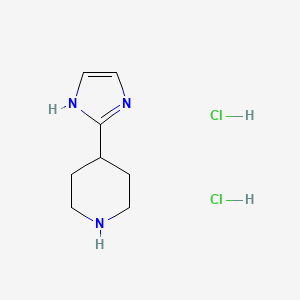

4-(1H-Imidazol-2-yl)piperidine dihydrochloride

Description

4-(1H-Imidazol-2-yl)piperidine dihydrochloride is a bicyclic organic compound featuring a piperidine ring fused with an imidazole moiety. This structure serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly due to its ability to interact with biological targets such as receptors and enzymes. The compound’s dihydrochloride salt form enhances its solubility and stability, making it suitable for experimental and industrial applications.

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDBJWFWCOSTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534433 | |

| Record name | 4-(1H-Imidazol-2-yl)piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90747-46-9 | |

| Record name | 4-(1H-Imidazol-2-yl)piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-2-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with imidazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions in industrial production are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

Pharmacology

4-(1H-Imidazol-2-yl)piperidine dihydrochloride has been investigated for its interaction with opioid receptors, specifically the delta-opioid receptor. Studies have indicated that derivatives of this compound exhibit significant agonistic activity, which can lead to anxiolytic and antidepressant effects in animal models. For instance, a study reported that certain derivatives showed K(i) values as low as 18 nM for the delta-opioid receptor, highlighting their potential as novel analgesics .

Neurological Disorders

The compound is also being explored for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide biosynthesis. Inhibitors of nSMase2 are considered promising candidates for treating neurological disorders and cancer. Research has identified key pharmacophores within the imidazole-piperidine scaffold that enhance inhibitory potency against nSMase2, with some derivatives exhibiting IC50 values as low as 10 nM .

Antimicrobial Activity

Preliminary studies have shown that 4-(1H-imidazol-2-yl)piperidine derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, suggesting a potential role in developing new antimicrobial agents .

Case Study 1: Opioid Receptor Interaction

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 4-(1H-imidazol-2-yl)piperidine for their affinity to opioid receptors. The findings indicated that certain compounds exhibited selective agonism at delta-opioid receptors, which may contribute to their anxiolytic effects observed in behavioral tests .

Case Study 2: Behavioral Assessment

Research using animal models demonstrated that administration of specific piperidine derivatives led to significant reductions in anxiety-like behaviors, as measured by stress-induced vocalizations and other behavioral assays .

Case Study 3: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of related compounds against common bacterial strains. Results showed promising activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzymes, affecting their activity. The piperidine ring can also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

The following analysis compares 4-(1H-Imidazol-2-yl)piperidine dihydrochloride with structurally related piperidine-imidazole derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Modifications and Molecular Features

Key Observations :

- The methylene bridge in 4-[(1H-Imidazol-2-yl)methyl]piperidine dihydrochloride introduces conformational flexibility compared to the direct fusion in the base compound .

Physicochemical Properties

Key Observations :

Biological Activity

4-(1H-Imidazol-2-yl)piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an imidazole group, which contributes to its biological activity. The dihydrochloride form enhances solubility and stability in biological systems.

Biological Activity

1. Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of 4-(1H-imidazol-2-yl)piperidine exhibit affinities for opioid receptors, particularly delta, micro, and kappa receptors. These interactions suggest potential antidepressant and anxiolytic properties when evaluated in animal models such as the mouse tail suspension test and the neonatal ultrasonic vocalization test .

2. Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

A series of compounds based on the imidazole-piperidine scaffold have been synthesized and tested for their ability to inhibit nSMase2, an enzyme implicated in various neurological disorders and cancer. One notable compound demonstrated an IC50 value of 30 nM, indicating potent inhibition .

3. Structure-Activity Relationship (SAR) Studies

Studies have explored the SAR of various derivatives to optimize their biological activity. For instance, modifications to the imidazole ring or substituents on the piperidine moiety can significantly alter potency against specific targets. A table summarizing key compounds and their activities is presented below.

| Compound | Target | IC50 (nM) | Biological Activity |

|---|---|---|---|

| DPTIP | nSMase2 | 30 | Potent inhibitor |

| Compound 1 | Opioid Receptors | Not specified | Anxiolytic effects |

| Compound 2 | Opioid Receptors | Not specified | Antidepressant effects |

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as opioid receptors and nSMase2. The imidazole ring plays a critical role in binding affinity, while the piperidine structure contributes to overall stability within biological systems.

Case Studies

Case Study 1: Opioid Receptor Affinity

A study conducted on a series of piperidine derivatives demonstrated that modifications to the imidazole group could enhance binding affinity for opioid receptors. This was evidenced by increased anxiolytic-like effects in animal models when certain structural modifications were applied .

Case Study 2: nSMase2 Inhibition

In another investigation focusing on neurological disorders, various derivatives were synthesized to assess their efficacy against nSMase2. The results indicated that specific substitutions led to enhanced inhibitory activity, suggesting a promising avenue for therapeutic development in treating conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.